molecular formula C9H6N2O4 B8302172 4-methyl-5-nitro-1H-indole-2,3-dione

4-methyl-5-nitro-1H-indole-2,3-dione

Cat. No. B8302172
M. Wt: 206.15 g/mol
InChI Key: UXAANGVYPOYHMJ-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

4-Methyl-5-nitro-1H-indole-2,3-dione was prepared from 3-methyl-4-nitroaniline according to Procedure A: 1H NMR (DMSO-d6): δ11.5 (s, 1H), 8.2 (d, 1H), 6.8 (d, 1H), 2.7 (s, 3H); APCI−MS m/z 205 (M−H)−. The title compound was prepared in 84% yield from 4-methyl-5-nitro-1H-indole-2,3-dione and 4-sulfonamidophenylhydrazine hydrochloride according to Procedure G: 1H NMR (DMSO-d6): δ13.0 (s, 1H), 11.6 (s, 1H), 7.9 (d,1H), 7.7 (d, 2H), 7.6 (d, 2H), 7.3 (q, 1H), 6.9 (d, 1H), 2.8 (s, 3H), 2.4 (d, 3H); APCI−MS m/z 388 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=C(C=CC=1[N+]([O-])=O)N.[CH3:12][C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15](=[O:26])[C:16](=[O:25])[NH:17]2.[CH:27]1[C:32]([NH:33][NH2:34])=[CH:31][CH:30]=[C:29]([S:35]([NH2:38])(=[O:37])=[O:36])[CH:28]=1.Cl>>[CH3:12][C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[C:18]2[C:14]=1[C:15](=[O:26])[C:16](=[O:25])[NH:17]2.[CH3:1][NH:38][S:35]([C:29]1[CH:28]=[CH:27][C:32]([NH:33][N:34]=[C:15]2[C:14]3[C:18](=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:13]=3[CH3:12])[NH:17][C:16]2=[O:25])=[CH:31][CH:30]=1)(=[O:36])=[O:37] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C2C(C(NC2=CC=C1[N+](=O)[O-])=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(C(NC2=CC=C1[N+](=O)[O-])=O)=O
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)NN=C1C(NC2=CC=C(C(=C12)C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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